molecular formula C36H55N9O8 B12580130 L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine CAS No. 184844-67-5

L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine

Katalognummer: B12580130
CAS-Nummer: 184844-67-5
Molekulargewicht: 741.9 g/mol
InChI-Schlüssel: ROOJEMLHDVTGSU-CNQKSJKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine is a peptide compound composed of six amino acids: proline, valine, valine, tryptophan, lysine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiols.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Prolyl-L-valyl-L-valyl-L-proline: Another peptide with similar amino acid composition but different sequence.

    L-Valylglycyl-L-valyl-L-prolylglycine: A peptide with a similar structure but different amino acid sequence.

Uniqueness

L-Prolyl-L-valyl-L-valyl-L-tryptophyl-L-lysyl-L-asparagine is unique due to its specific sequence and the presence of tryptophan, which can participate in unique interactions and reactions compared to other peptides.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

184844-67-5

Molekularformel

C36H55N9O8

Molekulargewicht

741.9 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C36H55N9O8/c1-19(2)29(45-35(51)30(20(3)4)44-31(47)24-13-9-15-39-24)34(50)42-26(16-21-18-40-23-11-6-5-10-22(21)23)33(49)41-25(12-7-8-14-37)32(48)43-27(36(52)53)17-28(38)46/h5-6,10-11,18-20,24-27,29-30,39-40H,7-9,12-17,37H2,1-4H3,(H2,38,46)(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,45,51)(H,52,53)/t24-,25-,26-,27-,29-,30-/m0/s1

InChI-Schlüssel

ROOJEMLHDVTGSU-CNQKSJKFSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3

Kanonische SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C3CCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.